4-(Piperazin-1-yl)benzoic acid dihydrochloride is classified as an organic compound with potential pharmaceutical applications. It is often categorized under kinase inhibitors and is investigated for its anticancer properties. The compound's CAS number is 106261-49-8 and its molecular formula is C13H18N2O2·2ClH, with a molecular weight of 307.22 g/mol . This compound is typically sourced from chemical suppliers specializing in pharmaceutical reference materials.
The synthesis of 4-(piperazin-1-yl)benzoic acid dihydrochloride can be achieved through various methods. One notable method involves the reaction of 4-(piperazin-1-yl)methylbenzoic acid with hydrochloric acid to form the dihydrochloride salt. Specific conditions such as temperature and reaction time are crucial for optimizing yield:
Alternative synthetic routes may involve the use of coupling agents or solvents like dimethylformamide to facilitate the formation of the desired compound .
The molecular structure of 4-(piperazin-1-yl)benzoic acid dihydrochloride features a benzoic acid moiety attached to a piperazine ring. The structural formula can be represented as follows:
Cl.Cl.CN1CCN(Cc2ccc(cc2)C(=O)O)CC1
InChI=1S/C13H18N2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17, , 2*1H, /h2-5H,6-10H2,1H3,(H,16,17)
The piperazine ring contributes to the compound's pharmacological properties through its ability to interact with biological targets such as receptors and enzymes .
4-(Piperazin-1-yl)benzoic acid dihydrochloride can undergo several chemical reactions relevant to its application in drug development:
These reactions are critical for modifying the compound's properties to enhance efficacy and reduce side effects in therapeutic applications .
The mechanism of action for 4-(piperazin-1-yl)benzoic acid dihydrochloride primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular processes including growth and metabolism.
The compound may inhibit specific kinases involved in cancer cell proliferation by binding to their active sites or allosteric sites, thereby preventing substrate phosphorylation. This inhibition can lead to reduced tumor growth and improved outcomes in cancer treatment .
The physical and chemical properties of 4-(piperazin-1-yl)benzoic acid dihydrochloride include:
These properties influence how the compound behaves in biological systems and affect formulation strategies for drug delivery .
4-(Piperazin-1-yl)benzoic acid dihydrochloride has several scientific applications:
The ongoing research into this compound highlights its potential as a valuable tool in both pharmacology and medicinal chemistry .
4-(Piperazin-1-yl)benzoic acid dihydrochloride serves as a pivotal synthetic intermediate in the manufacture of imatinib mesylate, a first-line therapeutic for Philadelphia chromosome-positive chronic myelogenous leukemia (CML). The dihydrochloride salt form provides enhanced solubility and stability during the coupling reaction with the aniline-containing pyrimidine precursor (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine) [5]. This reaction, typically mediated by peptide coupling reagents like EDCI or carbodiimides in aprotic solvents (dichloromethane or THF), forms the benzamide linkage essential for imatinib's target engagement [10]. The piperazine nitrogen participates in salt formation with methanesulfonic acid to yield the mesylate salt form, which optimizes bioavailability and crystalline stability in the final drug product [5]. Industrial-scale processes leverage this intermediate's reactivity under controlled pH conditions (pH 6.5-7.5) to achieve high-yield imatinib production exceeding 85% purity before crystallization [5].
Table 1: Kinase Inhibitors Utilizing 4-(Piperazin-1-yl)benzoic acid Derivatives
Drug Name | Therapeutic Target | Key Structural Role of 4-(Piperazin-1-yl)benzoic acid | |
---|---|---|---|
Imatinib Mesylate | BCR-ABL, c-KIT | Provides solubilizing piperazine moiety and benzamide linkage | |
Nilotinib HCl | BCR-ABL (T315I mutant) | Serves as core scaffold for binding domain orientation | |
Experimental sEH Inhibitors | Soluble epoxide hydrolase | Acts as tertiary pharmacophore for metabolic stability | [7] |
The piperazine-benzoic acid moiety in imatinib analogues demonstrates critical structure-activity relationship (SAR) determinants for BCR-ABL inhibition:
The 4-(piperazin-1-yl)benzoic acid scaffold enables strategic pharmacophore hybridization in kinase inhibitor development:
Table 2: Synthetic Applications of 4-(Piperazin-1-yl)benzoic acid Dihydrochloride
Reaction Type | Conditions | Application | Yield | |
---|---|---|---|---|
Amide Coupling | EDCI/HOBt, DIPEA, DCM | Imatinib backbone formation | 92% | |
Reductive Amination | NaBH₃CN, MeOH/THF (1:3) | Piperazine extension for sEH inhibitors | 78% | [7] |
SNAr Displacement | K₂CO₃, DMSO, 80°C | Benzoxazole derivatives for HDAC inhibitors | 85% | [9] |
Computational and crystallographic approaches leverage this scaffold for kinase selectivity engineering:
The scaffold's versatility is demonstrated in nilotinib development, where the benzoic acid carbonyl was replaced with isosteric imidazole while retaining the 4-piperazinylmethyl linkage. This modification improved binding to the T315I mutant BCR-ABL through water-mediated hydrogen bonds while maintaining the essential salt bridge via the protonated piperazine [5] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: